(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine
Description
This compound is a halogenated aromatic imine derivative characterized by a unique combination of substituents: a 4-chlorophenyl sulfanyl group at position 4 of the benzene ring, a nitro group at position 3, and a 2,6-dichlorophenyl methoxy moiety attached to the methylideneamine backbone. Its E-configuration indicates the spatial arrangement of substituents around the imine double bond, which influences its physicochemical and biological properties. The CAS registry number and InChIKey provided in enable precise identification in chemical databases, while supplier availability (1–4 vendors) reflects its niche use in research and development .
Properties
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(2,6-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O3S/c21-14-5-7-15(8-6-14)29-20-9-4-13(10-19(20)25(26)27)11-24-28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQRCCMWMDUKGM-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated compound under controlled conditions.
Nitration: The intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Condensation: The nitrated intermediate undergoes a condensation reaction with a dichlorophenyl methoxyamine derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of halogenated aromatic imines and sulfanyl-substituted derivatives. Below is a comparative analysis with key analogs:
Structural Analogues with Varying Substituents
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₂Cl₃N₂O₂S | 452.73 | 4-(4-Cl-C₆H₄S), 3-NO₂, (2,6-Cl₂-C₆H₃)OCH₂ | E-isomer; high halogen content |
| (Z)-{2-(4-Chlorophenyl)cyclopropylmethylidene}[(4-nitrophenyl)methoxy]amine | C₂₄H₂₁ClN₂O₄ | 436.89 | Cyclopropyl linker, 4-OCH₃, 4-NO₂-C₆H₄OCH₂ | Z-isomer; cyclopropane enhances rigidity |
| (E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine | C₂₂H₂₃N₅O₄S | 477.51 | Triazole core, allylsulfanyl, 3,4,5-OCH₃-C₆H₂ | Triazole enhances hydrogen bonding |
| N-[2-({[(2E)-3-(4-Chlorophenyl)prop-2-enyl]methylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | C₂₇H₂₈ClN₃O₄S | 544.05 | Propenyl chain, sulfonamide, 4-OCH₃-C₆H₄SO₂ | Sulfonamide improves solubility |
Key Structural and Functional Differences
- Halogenation Pattern: The target compound contains three chlorine atoms (two on the methoxy-phenyl group and one on the sulfanyl-phenyl), whereas the cyclopropyl analog in has only one chlorine.
- Backbone Flexibility : The cyclopropyl group in introduces rigidity, which may restrict conformational freedom compared to the linear sulfanyl-nitrophenyl backbone of the target compound.
- Functional Groups : The triazole derivative in incorporates a nitrogen-rich heterocycle, enabling stronger intermolecular interactions (e.g., hydrogen bonding) compared to the nitro and sulfanyl groups in the target compound .
Biological Activity
The compound (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine, identified by CAS number 303996-27-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H16ClN3O5S
- Molar Mass : 457.89 g/mol
- Density : 1.38 g/cm³ (predicted)
- Boiling Point : 623.1 °C (predicted)
The biological activity of this compound is primarily attributed to its structural features, which include:
- The presence of a sulfanyl group , which is known to enhance biological interactions.
- A nitrophenyl moiety , which can participate in redox reactions and may contribute to its anticancer properties.
- The dichlorophenyl component, which has been associated with increased lipophilicity, potentially improving cell membrane penetration.
Anticancer Activity
Research has indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, studies on 1,2,4-oxadiazole derivatives have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is of particular interest:
| Cell Line | IC50 Value (µM) |
|---|---|
| Human Colon Adenocarcinoma | 2.76 |
| Human Ovarian Adenocarcinoma | 9.27 |
| Human Renal Cancer | 1.143 |
These findings suggest that the compound may also possess similar anticancer effects, warranting further investigation into its efficacy against specific tumor types.
Antimicrobial Activity
Compounds containing chlorinated phenyl groups have demonstrated antimicrobial properties in various studies. While specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against a range of pathogens, including bacteria and fungi.
Case Studies
- Study on Related Compounds : A study published in PubMed evaluated the biological activity of several chlorinated phenyl compounds using the Salmonella/microsome assay and other mutagenicity tests. Results indicated that such compounds can exhibit significant mutagenic activity without the need for metabolic activation .
- Antitumor Activity Evaluation : A recent investigation into derivatives of oxadiazole reported that certain modifications led to enhanced antitumor activity against a panel of human tumor cell lines, with some derivatives achieving IC50 values as low as 0.003 µM . This highlights the potential for structural modifications in enhancing the biological efficacy of related compounds.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The compound can be synthesized via multi-step routes involving nucleophilic substitution, condensation, and Schiff base formation. Key steps include:
- Reacting 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzaldehyde derivatives with [(2,6-dichlorophenyl)methoxy]amine under controlled pH and temperature to form the imine bond.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the (E)-isomer .
- Optimize yields by using anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation .
Q. Which spectroscopic techniques are critical for structural characterization?
- X-ray crystallography for definitive stereochemical confirmation (e.g., imine geometry) .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What storage conditions ensure compound stability?
- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C.
- Avoid moisture and incompatible materials (e.g., strong oxidizers) to prevent degradation .
Advanced Research Questions
Q. How should experimental designs minimize confounding variables in biological activity studies?
- Use randomized block designs with split-split plots to account for variables like dosage, exposure time, and biological replicates .
- Incorporate positive/negative controls (e.g., known enzyme inhibitors) and validate assays using orthogonal methods (e.g., fluorescence quenching vs. calorimetry) .
- Align hypotheses with theoretical frameworks (e.g., structure-activity relationships) to guide data interpretation .
Q. How can contradictions in biological activity data across studies be resolved?
- Compare experimental conditions: pH, solvent polarity, and cell line/tissue specificity (e.g., membrane permeability differences).
- Validate using isothermal titration calorimetry (ITC) to quantify binding affinities independently .
- Perform meta-analyses of published data to identify trends or methodological biases .
Q. What strategies assess the environmental fate and ecological risks of this compound?
- Follow the Project INCHEMBIOL framework to study:
- Environmental partitioning : LogP, solubility, and adsorption coefficients .
- Biotic/abiotic degradation : Hydrolysis, photolysis, and microbial metabolism rates.
- Toxicity assays : Acute/chronic effects on model organisms (e.g., Daphnia magna, Danio rerio) .
Q. How can reaction yields be optimized during synthesis?
- Employ microwave-assisted synthesis to reduce reaction times and improve imine formation efficiency.
- Use catalysts like molecular sieves to absorb water and shift equilibrium toward product formation .
- Monitor reactions in real-time via FT-IR spectroscopy to detect intermediate formation .
Q. What computational methods predict biological interaction mechanisms?
- Molecular docking (AutoDock Vina) to screen potential protein targets (e.g., cytochrome P450 enzymes).
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability under physiological conditions.
- Validate predictions with surface plasmon resonance (SPR) or cryo-EM data .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
